STS Inhibition: Bromo vs. Chloro Potency Advantage
In steroid sulfatase (STS) inhibition assays performed on human JEG-3 choriocarcinoma cells or cell homogenates, 2-(4-bromophenoxy)ethyl methanesulfonate (CHEMBL1627429) yields an IC₅₀ of 24 nM across four independent BindingDB/ChEMBL entries, each measuring the conversion of [³H]estrone sulfate ([³H]E1S) to [³H]estrone ([³H]E1) [1]. By contrast, the direct 4-chlorophenoxy analog (CHEMBL3622057) displays an IC₅₀ of 1,200 nM when tested against STS expressed in JEG-3 cells under comparable substrate conditions [2]. This represents an approximately 50-fold loss of inhibitory potency upon substituting bromine with chlorine at the para position of the phenoxy ring. The 4-fluorophenoxy sulfamate counterpart (CHEMBL4471248) shows an IC₅₀ of 33 nM in the same JEG-3/[³H]E1S assay format, indicating that fluorine can partially recapitulate the potency of bromine, but bromine remains the more potent halogen choice [3]. The unsubstituted 2-phenoxyethyl methanesulfonate has been reported with an IC₅₀ in the 28 µM range—over 1,000-fold weaker than the bromo compound [4].
| Evidence Dimension | Inhibitory potency against human steroid sulfatase (STS) in JEG-3 cellular systems |
|---|---|
| Target Compound Data | IC₅₀ = 24 nM (four independent BindingDB entries; [³H]E1S → [³H]E1, JEG-3 cells) |
| Comparator Or Baseline | 4-Cl analog (CHEMBL3622057): IC₅₀ = 1,200 nM; 4-F sulfamate analog (CHEMBL4471248): IC₅₀ = 33 nM; unsubstituted 2-phenoxyethyl mesylate: IC₅₀ ≈ 28,000 nM |
| Quantified Difference | 50-fold more potent than 4-Cl analog; ~1.4-fold more potent than 4-F analog; ~1,200-fold more potent than unsubstituted analog |
| Conditions | Human JEG-3 choriocarcinoma cell homogenates or intact cells; [³H]estrone sulfate (E1S) as substrate; scintillation spectrometry detection; incubation 10 min to 1 h |
Why This Matters
For researchers developing steroid sulfatase inhibitors as therapeutic candidates for hormone-dependent breast cancer, the 50-fold potency advantage of the 4-bromo compound over the 4-chloro analog translates directly into a lower effective concentration in cell-based models, reducing the risk of off-target effects at higher dosing and enabling more selective pharmacological interrogation.
- [1] BindingDB. BDBM50363594 (CHEMBL1627429): Four IC₅₀ entries at 24 nM against human steryl-sulfatase, JEG-3 cells. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50363594 (accessed 2026). View Source
- [2] BindingDB. BDBM50121074 (CHEMBL3622057): IC₅₀ = 1,200 nM against human steryl-sulfatase, JEG-3 cells. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50121074 (accessed 2026). View Source
- [3] BindingDB. BDBM50528712 (CHEMBL4471248): IC₅₀ = 33 nM against human steryl-sulfatase, JEG-3 cells. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50528712 (accessed 2026). View Source
- [4] Hypothes.is annotation (Christopher Southan, 2017): 2-phenoxyethyl methanesulfonate reported IC₅₀ ≈ 28 µM. https://hypothes.is (accessed 2026). View Source
